Breithauptite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

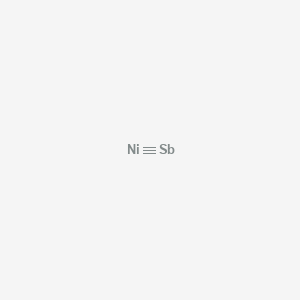

Breithauptite is a nickel antimonide mineral with the chemical formula NiSb. It is a metallic, opaque mineral that typically appears copper-red with a violet tint. This compound crystallizes in the hexagonal-dihexagonal dipyramidal crystal system and is often found in hydrothermal calcite veins associated with cobalt, nickel, and silver ores . It was first described in 1840 and named in honor of the Saxon mineralogist Johann Friedrich August Breithaupt .

Métodos De Preparación

Breithauptite can be synthesized through various methods, including:

Hydrothermal Synthesis: This involves the reaction of nickel and antimony in a hydrothermal environment, typically at high temperatures and pressures.

Solid-State Reaction: Nickel and antimony powders are mixed and heated to high temperatures to form this compound.

Industrial Production: In industrial settings, this compound is often produced as a byproduct of nickel and cobalt mining, particularly in hydrothermal vein deposits.

Análisis De Reacciones Químicas

Breithauptite undergoes several types of chemical reactions, including:

Oxidation: When exposed to oxygen, this compound can oxidize to form nickel oxide and antimony oxide.

Reduction: It can be reduced back to its elemental forms of nickel and antimony under specific conditions.

Substitution: this compound can undergo substitution reactions where nickel or antimony is replaced by other metals such as iron or cobalt.

Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon monoxide for reduction, and various metal salts for substitution reactions. The major products formed from these reactions are typically oxides or elemental forms of the constituent metals .

Aplicaciones Científicas De Investigación

Breithauptite has several scientific research applications, including:

Mineralogy: It is studied for its unique crystal structure and properties.

Geochemistry: this compound is used to understand the geochemical processes in hydrothermal vein deposits.

Materials Science: Its properties make it a subject of interest in the development of new materials, particularly in the field of metallurgy.

Industrial Applications: This compound is used in the mining industry as an indicator mineral for nickel and cobalt deposits.

Mecanismo De Acción

The mechanism by which Breithauptite exerts its effects is primarily through its chemical interactions with other elements and compounds. Its molecular targets include oxygen and other reactive species, which it can react with to form various oxides and other compounds. The pathways involved in these reactions are typically those of oxidation, reduction, and substitution .

Comparación Con Compuestos Similares

Breithauptite is unique among nickel antimonides due to its specific crystal structure and properties. Similar compounds include:

Nisbite (NiSb2): Another nickel antimonide with a different stoichiometry and crystal structure.

Nickeline (NiAs): A nickel arsenide with similar properties but different chemical composition.

Maucherite (Ni11As8): A nickel arsenide with a more complex structure and composition.

This compound stands out due to its specific combination of nickel and antimony, which gives it unique physical and chemical properties .

Propiedades

Número CAS |

12125-61-0 |

|---|---|

Fórmula molecular |

NiSb |

Peso molecular |

180.453 g/mol |

Nombre IUPAC |

stibanylidynenickel |

InChI |

InChI=1S/Ni.Sb |

Clave InChI |

TUFZVLHKHTYNTN-UHFFFAOYSA-N |

SMILES canónico |

[Ni]#[Sb] |

Números CAS relacionados |

12035-52-8 12503-49-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)

![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)

![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)